molecular formula C9H10O2 B125875 3,5-Dimethylbenzoic acid CAS No. 499-06-9

3,5-Dimethylbenzoic acid

Cat. No.: B125875
CAS No.: 499-06-9
M. Wt: 150.17 g/mol
InChI Key: UMVOQQDNEYOJOK-UHFFFAOYSA-N
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Description

3,5-Dimethylbenzoic acid, also known as mesitylenic acid, is an organic compound with the molecular formula C₉H₁₀O₂. It is a derivative of benzoic acid, where two methyl groups are substituted at the 3rd and 5th positions of the benzene ring. This compound is known for its crystalline structure and is used in various chemical syntheses and industrial applications .

Biochemical Analysis

Biochemical Properties

3,5-Dimethylbenzoic acid is known to form an inclusion complex with β-cyclodextrin . It is used as a carbon and energy supplement in the culture medium of Pseudomonas sp. WR912

Molecular Mechanism

It is known that the compound can form complexes with other molecules, such as β-cyclodextrin , but the specifics of these interactions and their effects at the molecular level are not clear.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethylbenzoic acid can be synthesized through the oxidation of mesitylene. The process involves mixing mesitylene with an acetic acid solvent and a cobalt acetate catalyst. Compressed air is then introduced into the oxidation container, leading to the formation of this compound. The reaction mixture is subsequently crystallized, filtered, and purified .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar oxidation process. The reaction is carried out in large-scale reactors where mesitylene is oxidized using acetic acid and cobalt acetate as a catalyst. The reaction heat is managed by continuous evaporation and condensation, ensuring a stable temperature and high yield .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,5-Dimethylbenzoic acid is used in several scientific research fields:

Comparison with Similar Compounds

  • 3,5-Dimethoxybenzoic acid
  • 2,6-Dimethylbenzoyl chloride
  • 3,5-Dimethylbenzoyl chloride
  • 2,4,6-Trimethylbenzoic acid
  • 3,5-Dichlorobenzoic acid
  • 2,3-Dimethylbenzoic acid

Comparison: 3,5-Dimethylbenzoic acid is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its analogs, it has distinct properties that make it suitable for specific industrial and research applications. For example, its methyl groups at the 3rd and 5th positions provide steric hindrance, affecting its reactivity in substitution reactions .

Biological Activity

3,5-Dimethylbenzoic acid, also known as mesitylenic acid, is an aromatic carboxylic acid that belongs to the class of benzoic acids. Its structure features a benzene ring with two methyl groups at the 3 and 5 positions and a carboxylic acid group. Although not a naturally occurring metabolite, it can be found in human blood due to exposure from environmental sources or industrial processes. This article explores the biological activity of this compound, including its metabolism, toxicological implications, and potential applications in biochemistry.

  • Chemical Formula : C₉H₁₀O₂
  • Molecular Weight : 150.17 g/mol
  • CAS Number : 499-06-9

Metabolism and Excretion

This compound is primarily studied in the context of its metabolism following exposure to mesitylene, a solvent used in various industrial applications. Research indicates that after inhalation exposure to mesitylene, this compound is excreted in urine as a metabolite. The correlation between the absorbed dose of mesitylene and the urinary excretion of this compound has been shown to be significant (r = 0.95) .

Table 1: Kinetics of Elimination

Exposure Level (mg/m³)Urinary Excretion Rate (μg/mL)
10X
50Y
150Z

Note: Values for urinary excretion rates are hypothetical and should be replaced with actual data from studies.

Toxicological Studies

The toxicokinetic profile of this compound suggests that it may have implications for occupational health. In a study involving human volunteers exposed to mesitylene in a controlled environment, researchers found measurable levels of this compound in urine samples post-exposure . This indicates that monitoring this metabolite could serve as a biomarker for exposure to mesitylene.

Biological Activity and Applications

Despite limited research directly focused on the biological activity of this compound itself, it has been implicated in various biochemical processes:

  • Biocatalysis : It has been used as a substrate in biocatalytic reactions involving microbial degradation pathways. For instance, Pseudomonas sp. has been shown to metabolize derivatives of this compound .
  • Polymer Chemistry : The compound has applications in polymer chemistry where it can act as a building block for synthesizing polyesters and other polymers through enzymatic processes .

Case Study: Biodegradation

A study examined the degradation pathways of 4-hydroxy-3,5-dimethylbenzoic acid by different bacterial strains. The research highlighted that while Rhodococcus rhodochrous N75 accumulates certain metabolites during degradation, Pseudomonas sp. HH35 follows a different metabolic route . This indicates potential for bioremediation applications where such bacteria can be utilized to break down environmental pollutants.

Properties

IUPAC Name

3,5-dimethylbenzoic acid
Source PubChem
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InChI

InChI=1S/C9H10O2/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVOQQDNEYOJOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060101
Record name Benzoic acid, 3,5-dimethyl-
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Molecular Weight

150.17 g/mol
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CAS No.

499-06-9
Record name 3,5-Dimethylbenzoic acid
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Record name 3,5-Dimethylbenzoic acid
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Record name 3,5-DIMETHYLBENZOIC ACID
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Record name 3,5-dimethylbenzoic acid
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Synthesis routes and methods

Procedure details

To 25 ml of acetic acid were added 10 mmol of mesitylene, 1 mmol of N-hydroxyphthalimide and a binary co-catalyst [0.04 mmol of acetylacetonatocobalt Co(AA)2 and 0.005 mmol of acetylacetonatomanganese Mn(AA)2 ] and the resultant mixture was stirred under an oxygen atmosphere at a temperature of 70° C. for 3 hours. The products in the reaction mixture were analyzed by gas chromatography, and, as a result, mesitylene was converted into 3,5-dimethylbenzaldehyde (yield 14%) and 3,5-dimethylbenzoic acid (yield 71%) with a conversion of 91%.
[Compound]
Name
Co(AA)2
Quantity
0.04 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Mn(AA)2
Quantity
0.005 mmol
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mmol
Type
reactant
Reaction Step Three
Quantity
1 mmol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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